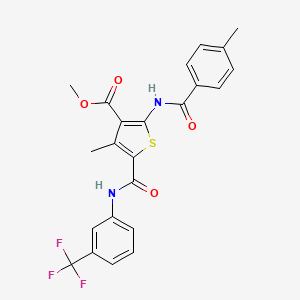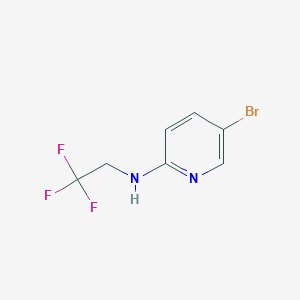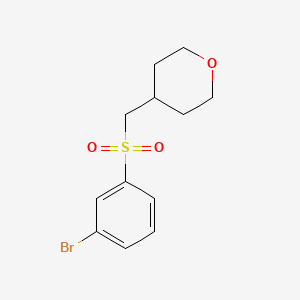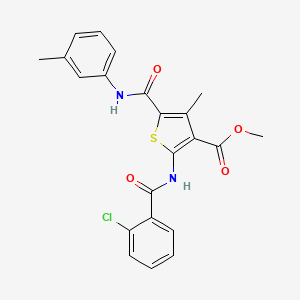
Methyl 4-methyl-2-(4-methylbenzamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methyl-2-(4-methylbenzamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-2-(4-methylbenzamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions
Thiophene Core Formation: The thiophene core can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Functional Group Introduction:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
Methyl 4-methyl-2-(4-methylbenzamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its unique functional groups.
Material Science: Thiophene derivatives are known for their electronic properties, making this compound useful in the development of organic semiconductors and conductive polymers.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.
作用机制
The mechanism of action of Methyl 4-methyl-2-(4-methylbenzamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s amide and ester functional groups may facilitate binding to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Methyl 4-methyl-2-(4-methylbenzamido)-5-phenylthiophene-3-carboxylate: Lacks the trifluoromethyl group, which may affect its biological activity and chemical reactivity.
Methyl 4-methyl-2-(4-chlorobenzamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate: Contains a chlorobenzamido group instead of a methylbenzamido group, potentially altering its properties.
Uniqueness: The presence of the trifluoromethyl group in Methyl 4-methyl-2-(4-methylbenzamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
属性
分子式 |
C23H19F3N2O4S |
|---|---|
分子量 |
476.5 g/mol |
IUPAC 名称 |
methyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H19F3N2O4S/c1-12-7-9-14(10-8-12)19(29)28-21-17(22(31)32-3)13(2)18(33-21)20(30)27-16-6-4-5-15(11-16)23(24,25)26/h4-11H,1-3H3,(H,27,30)(H,28,29) |
InChI 键 |
YUUOQCRGNMUDQD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic Acid](/img/structure/B12066313.png)

![3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B12066322.png)
![3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate](/img/structure/B12066323.png)
![3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose](/img/structure/B12066330.png)


![3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12066353.png)

![[[5-(2-Amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066357.png)

![1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea](/img/structure/B12066367.png)
![2-[(4-tert-Butylphenyl)methoxy]benzoic acid](/img/structure/B12066384.png)
